2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione

Description

Molecular Formula and Isomeric Variants

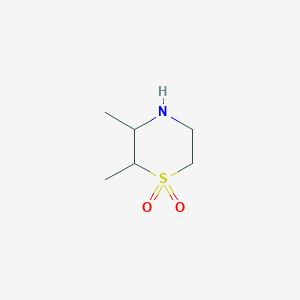

2,3-Dimethyl-1λ⁶,4-thiomorpholine-1,1-dione possesses the molecular formula C₆H₁₃NO₂S with a molecular weight of 163.24 grams per mole. The compound's structural framework consists of a six-membered heterocyclic ring containing one nitrogen atom, one sulfur atom, and four carbon atoms, with the sulfur atom existing in an oxidized state as a sulfone functionality. The presence of two methyl substituents at the 2,3-positions of the thiomorpholine ring system creates a specific substitution pattern that influences both the compound's physical properties and chemical reactivity.

The molecular geometry of this compound is defined by the chair conformation of the six-membered ring, with the sulfone group occupying an equatorial position to minimize steric strain. The dimethyl substitution pattern at the 2,3-positions introduces conformational constraints that affect the overall three-dimensional structure. The compound can be represented by the Simplified Molecular Input Line Entry System notation CC1C(S(=O)(=O)CCN1)C, which clearly indicates the connectivity pattern and the presence of the sulfone functional group.

Within the broader family of thiomorpholine dioxides, several isomeric variants exist that differ in the positioning of methyl substituents. The 2,2-dimethyl variant represents a closely related structural analog with both methyl groups attached to the same carbon atom. This positional isomerism significantly affects the molecular properties, with the 2,3-dimethyl derivative exhibiting different conformational preferences compared to its 2,2-dimethyl counterpart.

| Property | 2,3-Dimethyl Variant | 2,2-Dimethyl Variant |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₂S | C₆H₁₃NO₂S |

| Molecular Weight | 163.24 g/mol | 163.24 g/mol |

| Chemical Abstracts Service Number | 1333832-03-3 | 1272667-24-9 |

| Simplified Molecular Input Line Entry System | CC1C(S(=O)(=O)CCN1)C | CC1(C)CNCS1(=O)=O |

International Union of Pure and Applied Chemistry Nomenclature and Synonym Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound is 2,3-dimethyl-1,4-thiazinane 1,1-dioxide, which reflects the standardized nomenclature conventions for heterocyclic compounds containing both nitrogen and sulfur atoms. This naming system clearly indicates the presence of a six-membered saturated ring (thiazinane) with nitrogen at position 1 and sulfur at position 4, along with the dioxide functionality at the sulfur center and methyl substituents at positions 2 and 3.

The compound is known by several synonymous names that reflect different nomenclature traditions and chemical databases. Alternative designations include 2,3-dimethyl-1λ⁶,4-thiomorpholine-1,1-dione, which emphasizes the lambda notation to indicate the hypervalent sulfur center. The synonym 2,3-dimethylthiomorpholine 1,1-dioxide provides a more simplified naming convention that is commonly encountered in chemical literature and commercial catalogs.

Database-specific identifiers further enhance the compound's nomenclature profile. The International Chemical Identifier key BDADQSVSMQYUDO-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, enabling unambiguous identification across various chemical databases. The PubChem Compound Identifier 53619942 serves as another standardized reference point for accessing detailed chemical information and related research literature.

The systematic nomenclature analysis reveals the complexity inherent in naming heterocyclic compounds with multiple functional groups. The presence of the sulfone functionality requires specific notation to indicate the oxidation state of the sulfur atom, while the dimethyl substitution pattern must be precisely specified to distinguish this compound from its numerous structural analogs within the thiomorpholine family.

Heterocyclic Ring System Characteristics

The thiomorpholine ring system represents a fundamental structural motif characterized by a six-membered saturated heterocycle containing both nitrogen and sulfur heteroatoms. In 2,3-dimethyl-1λ⁶,4-thiomorpholine-1,1-dione, this ring system adopts a chair conformation similar to cyclohexane, with the heteroatoms occupying positions 1 and 4 in the ring structure. The sulfur atom exists in a hypervalent state due to the presence of two oxygen atoms forming the sulfone functional group, which significantly influences the electronic properties of the entire ring system.

The heterocyclic framework can be classified as a 1,4-thiazinane derivative, indicating the specific positioning of the nitrogen and sulfur atoms within the six-membered ring. This arrangement creates a structural relationship to morpholine, where the oxygen atom has been replaced by sulfur, establishing thiomorpholine as a thio analog of the more commonly encountered morpholine ring system. The presence of the sulfone functionality further distinguishes this compound from the parent thiomorpholine, introducing additional electronic effects and conformational constraints.

The ring system exhibits characteristic features of saturated heterocycles, including conformational flexibility and the ability to adopt various chair and boat conformations. However, the presence of the bulky sulfone group and the dimethyl substituents at positions 2 and 3 restricts this conformational freedom, favoring specific low-energy conformations that minimize steric interactions. The chair conformation predominates, with the sulfone group typically occupying an equatorial position to reduce steric strain.

Electronic characteristics of the heterocyclic ring are significantly influenced by the presence of both nitrogen and sulfur heteroatoms. The nitrogen atom retains its basic character, though this basicity is reduced compared to simple alkylamines due to the electron-withdrawing effect of the adjacent sulfone group. The sulfur atom in its oxidized state acts as a strong electron-withdrawing center, affecting the overall electron density distribution throughout the ring system and influencing reactivity patterns at various positions around the ring.

Functional Group Distribution and Reactivity

The functional group architecture of 2,3-dimethyl-1λ⁶,4-thiomorpholine-1,1-dione encompasses several distinct reactive centers that contribute to its chemical behavior and synthetic utility. The sulfone functional group represents the most prominent reactive site, characterized by the presence of two sulfur-oxygen double bonds that create a highly polarized electronic environment. This functionality imparts strong electron-withdrawing properties to the molecule and significantly influences the reactivity of adjacent carbon centers.

The tertiary amine functionality within the heterocyclic ring provides a basic site that can participate in protonation reactions, though the basicity is considerably reduced compared to simple alkylamines due to the proximity of the electron-withdrawing sulfone group. The nitrogen atom can serve as a nucleophilic center in appropriate chemical transformations, though its reactivity is modulated by the overall electronic environment of the heterocyclic system.

The methyl substituents at positions 2 and 3 represent additional reactive sites that can undergo various chemical transformations. These methyl groups are activated toward certain reactions due to their proximity to both the nitrogen atom and the sulfone functionality, creating opportunities for carbon-hydrogen activation and subsequent functionalization reactions. The specific positioning of these methyl groups influences their relative reactivity, with subtle differences in electronic environment affecting their susceptibility to various chemical transformations.

| Functional Group | Position | Electronic Effect | Primary Reactivity |

|---|---|---|---|

| Sulfone (SO₂) | Position 1 | Strong electron-withdrawing | Electrophilic activation |

| Tertiary amine | Ring nitrogen | Weakly basic (reduced) | Nucleophilic substitution |

| Methyl groups | Positions 2,3 | Electron-donating with activation | Carbon-hydrogen functionalization |

| Alpha-carbon centers | Adjacent to heteroatoms | Mixed electronic effects | Electrophilic and nucleophilic reactions |

The reactivity profile of this compound is further influenced by the conformational constraints imposed by the ring system and substituent patterns. The chair conformation of the thiomorpholine ring positions various functional groups in specific spatial arrangements that can facilitate or hinder certain chemical transformations. The axial or equatorial positioning of substituents affects their accessibility to reagents and influences the stereochemical outcomes of reactions involving these functional groups.

Properties

IUPAC Name |

2,3-dimethyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-5-6(2)10(8,9)4-3-7-5/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDADQSVSMQYUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(S(=O)(=O)CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Acetal and Thioether Intermediates

A robust approach involves the use of phthalimide-protected thiol precursors and alkylating agents such as 2-bromo-1,1-dimethoxyethane to form thioether acetals, which then undergo further transformations to form the thiomorpholine ring. This method was detailed in a study where:

- Phthalimide-protected thiol (1.0 equiv.) was reacted with 2-bromo-1,1-dimethoxyethane (2.05 equiv.) in the presence of tetrabutylammonium iodide (0.1 equiv.) and potassium carbonate (2.05 equiv.) in anhydrous acetonitrile at reflux for 18–20 hours.

- The reaction mixture was worked up by extraction and purified by silica gel chromatography to yield the phthalimide-protected thioether acetal intermediate.

- Subsequent deprotection and cyclization steps led to the thiomorpholine ring formation.

This method allows for the introduction of methyl groups at the 2 and 3 positions by using appropriately substituted alkylating agents or aldehyde precursors in the initial steps.

Oxidation to Thiomorpholine-1,1-dioxide

After ring formation, the sulfur atom in the thiomorpholine ring is oxidized to the sulfone (1,1-dioxide) using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions. For example:

- Oxidation of the thiomorpholine ring with excess 30% hydrogen peroxide in acetic acid at 55–60 °C.

- This step converts the sulfur atom to the sulfone state, yielding the thiomorpholine-1,1-dione structure with high selectivity.

This oxidation step is critical to achieve the desired 1,1-dioxide functionality characteristic of the target compound.

Use of Amino-Dihydropyridine (Amino-DHP) Reagents for Ring Formation

Another reported strategy involves the use of amino-DHP reagents to construct the thiomorpholine ring system:

- A phthalimide-protected thiol is reacted with 2-bromo-1,1-dimethoxyethane under basic conditions with catalytic tetrabutylammonium iodide.

- The resulting acetal intermediate is then subjected to acid-catalyzed conditions to promote ring closure, forming the thiomorpholine ring.

- This approach allows for variation in substituents, including methyl groups, by selecting appropriate starting aldehydes and amines.

This method has been demonstrated to provide good yields and purity after chromatographic purification.

Comparative Data Table of Key Preparation Steps

Detailed Research Findings and Notes

- The use of phthalimide-protected thiols provides a stable intermediate that facilitates selective alkylation and subsequent ring closure.

- The choice of oxidizing agent and reaction conditions significantly affects the yield and purity of the sulfone product.

- Amino-DHP reagent methods allow for modular synthesis, enabling the introduction of various substituents including methyl groups at the 2 and 3 positions.

- Purification typically involves silica gel flash chromatography with eluents such as n-heptane/ethyl acetate mixtures.

- Reaction atmospheres are often inert (argon or nitrogen) to prevent oxidation or side reactions during sensitive steps.

- Yields reported for similar thiomorpholine-1,1-dione derivatives range from moderate to high (60–97%), depending on the specific synthetic route and substituents.

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions are prominent due to the thiomorpholine ring’s ability to undergo nucleophilic displacement at the sulfur or nitrogen atoms.

Key Findings :

-

Palladium catalysts enhance regioselectivity in cross-coupling reactions .

-

Alkylation at the sulfur atom is favored in polar aprotic solvents like THF .

Oxidation Reactions

The sulfur atom in the thiomorpholine ring undergoes oxidation to form sulfoxides or sulfones.

| Oxidizing Agent | Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C to RT | Thiomorpholine sulfoxide | 68% | |

| H₂O₂, AcOH | Reflux, 2 hr | Thiomorpholine sulfone | 85% |

Mechanistic Insight :

-

mCPBA selectively oxidizes sulfur to sulfoxides without over-oxidation to sulfones under controlled conditions .

-

Acetic acid stabilizes intermediates during H₂O₂-mediated oxidation .

Reduction Reactions

Reduction of the dione moiety or sulfur atom modifies the compound’s electronic properties.

| Reducing Agent | Conditions | Products | Applications | Source |

|---|---|---|---|---|

| LiAlH₄, THF | 0°C to RT, 4 hr | Thiomorpholine thiol | Antimicrobial agents | |

| NaBH₄, MeOH | RT, 12 hr | Partially reduced dione | Intermediate for functionalization |

Notes :

Condensation and Cyclization

The compound participates in cycloaddition and condensation to form fused heterocycles.

Applications :

Phosphorylation Reactions

Reactions with phosphorus-based reagents expand functionality for medicinal chemistry.

| Reagents/Conditions | Products | Yield | Application | Source |

|---|---|---|---|---|

| POCl₃, triethyl phosphite, Δ | Thiomorpholine-3-phosphonates | 55–70% | Enzyme inhibitors (e.g., IRAK modulation) |

Mechanism :

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it an essential reagent in organic chemistry. It can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols or other derivatives, facilitating the creation of diverse chemical entities.

Table 1: Chemical Reactions Involving 2,3-Dimethyl-1$\lambda^6$,4-thiomorpholine-1,1-dione

| Reaction Type | Major Products Formed | Common Reagents Used |

|---|---|---|

| Oxidation | Sulfoxides, Sulfones | Hydrogen peroxide, peracids |

| Reduction | Thiols | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various functionalized products | Alkyl halides, acyl chlorides |

Biological Applications

Potential Therapeutic Uses

Research indicates that 2,3-Dimethyl-1$\lambda^6$,4-thiomorpholine-1,1-dione exhibits potential biological activities. Studies have shown its efficacy as an anti-inflammatory agent and its ability to inhibit certain enzymes associated with disease pathways. For instance, it has been explored for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is significant in managing type 2 diabetes mellitus .

Case Study: Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that derivatives of thiomorpholine compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific cancer-related pathways, leading to reduced cell proliferation .

Industrial Applications

Catalyst in Industrial Processes

In industrial settings, 2,3-Dimethyl-1$\lambda^6$,4-thiomorpholine-1,1-dione is utilized as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it valuable for synthesizing fine chemicals and pharmaceuticals. The compound's low cost and effectiveness as a base further enhance its utility in organic synthesis .

Material Development

The compound is also involved in the development of new materials. Its unique chemical properties allow for modifications that can lead to materials with specific functionalities, such as improved stability or enhanced catalytic activity. This aspect is particularly relevant in the fields of polymer science and nanotechnology .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

2,3-Dimethyl-1,4-thiomorpholine-1,1-dione: A similar compound with slight structural differences.

2,3-Dimethyl-1,4-thiazine-1,1-dione: Another sulfur-containing heterocyclic compound with comparable properties.

Uniqueness

2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, distinguishing it from other similar compounds.

Biological Activity

2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : C₇H₁₃NOS₂

- Molecular Weight : 163.24 g/mol

- Structural Characteristics : The compound features a thiomorpholine ring, which is significant in various biological applications due to its unique reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate cellular processes through:

- Enzyme Inhibition : The compound can inhibit enzymes such as squalene synthase, which is crucial in cholesterol biosynthesis, potentially leading to reduced cholesterol levels in the body .

- Antioxidant Activity : It exhibits antioxidant properties that help prevent oxidative stress by scavenging free radicals .

Biological Activities

Research has identified several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. For instance, certain derivatives demonstrated potent activity against various bacterial strains .

Anticancer Potential

In vitro studies have suggested that this compound may serve as a potential anticancer agent. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Cardiovascular Effects

The compound has also been studied for its effects on lipid profiles. Research indicates that it can significantly reduce total cholesterol and triglyceride levels in plasma, suggesting a potential role as an antiatherogenic agent .

Case Studies and Experimental Findings

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions of precursor compounds containing sulfur and nitrogen atoms. This compound serves as a building block in the synthesis of more complex molecules and has potential applications in medicinal chemistry due to its diverse biological activities .

Q & A

Q. What are the recommended synthetic routes for 2,3-Dimethyl-1$l^{6},4-thiomorpholine-1,1-dione, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiomorpholine precursors and methylating agents. Optimization involves stepwise monitoring (e.g., TLC or HPLC) to isolate intermediates and adjust reaction parameters like temperature (80–120°C) and catalyst choice (e.g., Lewis acids such as ZnCl₂). For analogs like thiomorpholine-1,1-dioxides, sulfur oxidation steps may require controlled conditions to avoid overoxidation . Efficiency improvements include solvent selection (polar aprotic solvents like DMF) and catalyst recycling .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm methyl group positions and thiomorpholine ring conformation.

- IR : Detect characteristic S=O (1050–1150 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- X-ray Diffraction : For crystalline derivatives, single-crystal XRD resolves bond lengths and dihedral angles .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (typically >150°C for similar thiomorpholines) .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation, as sulfur-containing heterocycles are prone to radical-mediated breakdown .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for polymorphic forms of this compound?

- Methodological Answer : Polymorphic discrepancies (e.g., melting point variations, spectral shifts) require:

- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic transitions specific to each polymorph.

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.

- Solid-State NMR : Resolve conformational differences in the thiomorpholine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.